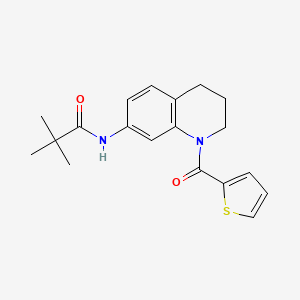

![molecular formula C14H12N2O B2811408 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 28643-53-0](/img/structure/B2811408.png)

1-Benzyl-1H-benzo[d]imidazol-2(3H)-one

Übersicht

Beschreibung

“1-Benzyl-1H-benzo[d]imidazol-2(3H)-one” is a chemical compound that belongs to the class of benzimidazoles . Benzimidazoles are heterocyclic aromatic organic compounds, which are key components to functional molecules used in a variety of everyday applications .

Synthesis Analysis

The synthesis of “1-Benzyl-1H-benzo[d]imidazol-2(3H)-one” involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, the compound is obtained .Molecular Structure Analysis

The molecular structure of “1-Benzyl-1H-benzo[d]imidazol-2(3H)-one” is characterized by the presence of a benzimidazole nucleus, which is a good bioisostere of naturally occurring nucleotides . The spectral data of the compound indicates the bidentate bonding mode for bis-benzimidazole .Chemical Reactions Analysis

The chemical reactions involving “1-Benzyl-1H-benzo[d]imidazol-2(3H)-one” are characterized by the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . The compound can also be deprotonated with stronger bases .Wissenschaftliche Forschungsanwendungen

Photoluminescence and Antitumor Activity

A zinc complex based on a derivative of 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one exhibited significant photoluminescence and antitumor activity, particularly against esophageal cancer. This complex showed more potent inhibition of cancer cell growth compared to cisplatin, a well-known chemotherapy drug (Che et al., 2015).

Synthesis of Functionalized Benzimidazoimidazoles

A palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach has been used for the synthesis of functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles, showing the versatility of this chemical structure in creating complex and functional molecules (Veltri et al., 2018).

Polymerization and Material Properties

1-Benzyl-1H-benzo[d]imidazol-2(3H)-one has been used in the synthesis of polymers, demonstrating its utility in materials science. These polymers, which include homopolymers and copolymers containing 2H-benzimidazol-2-one units, have high molecular weight, solubility in various organic solvents, and excellent thermal stability (Mir et al., 2012).

Catalysis in Organic Synthesis

Research has been conducted on using 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one derivatives as catalysts in various organic synthesis processes. These include the synthesis of 1,2,4,5-tetrasubstituted imidazoles and the development of air-stable Ruthenium(II)-NNN pincer complexes for the efficient coupling of aromatic diamines and alcohols to 1H-benzo[d]imidazoles (Zolfigol et al., 2013) (Li et al., 2018).

Antimicrobial and Antifungal Activity

1-Benzyl-1H-benzo[d]imidazol-2(3H)-one derivatives have been studied for their antimicrobial and antifungal properties. They have shown effectiveness against both Gram-positive and Gram-negative bacteria and have potential as drug candidates (Olczak et al., 2023).

Synthesis of Non-Linear Optical Materials

Derivatives of 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one have been synthesized and characterized for their potential as organic non-linear optical (NLO) materials. Their significant molecular hyperpolarizabilities and microscopic NLO behavior indicate potential applications in various NLO devices (Manikandan et al., 2019).

Zukünftige Richtungen

The future directions for “1-Benzyl-1H-benzo[d]imidazol-2(3H)-one” could involve its potential applications in the field of medicinal chemistry, given the wide-ranging biological activity of benzimidazole derivatives . The experimental results and drug-likeness properties of similar compounds suggest their potential to be developed as potent anticancer drugs in the near future .

Eigenschaften

IUPAC Name |

3-benzyl-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGPRLHZAOPVIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1H-benzo[d]imidazol-2(3H)-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide](/img/structure/B2811325.png)

![5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2811330.png)

![5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811332.png)

![Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2811333.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2811335.png)

![N-Cyclopropyl-2-[4-[3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoyl]piperazin-1-yl]acetamide](/img/structure/B2811337.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2811338.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2811345.png)

![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid](/img/structure/B2811346.png)

![Ethyl 6-acetyl-2-(2-(5-chlorothiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2811348.png)